molecular formula C23H16FN3 B6512013 3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-56-2

3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6512013
CAS RN: 932540-56-2
M. Wt: 353.4 g/mol
InChI Key: MMDPLMDNWKLPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives is a common approach used in drug discovery, resulting in improved therapeutic effects . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Molecular Structure Analysis

The molecular structure of “3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is characterized by a quinoline nucleus, which is present in numerous biological compounds .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” include a molecular weight of 277.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Mechanism of Action

Target of Action

The compound “3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the quinoline family . Quinolines are known to have a broad spectrum of pharmaceutical activities and are used as a scaffold for drug discovery . They have been shown to have the potential to cure and regulate various acute and chronic diseases, including pain, ischemia, immunomodulation, inflammation, malarial, bacterial infection, fungal infection, HIV, and cancer . .

Mode of Action

The mode of action of quinoline derivatives is often associated with their interaction with bacterial DNA-gyrase . They suppress bacterial DNA-gyrase without influencing mammalian DNA cell processes . This selective biological action makes them effective against a wide range of bacterial infections . .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of pharmaceutical activities . They have been shown to regulate various acute and chronic diseases, implying their involvement in multiple biochemical pathways . .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary significantly depending on their specific structure . For instance, some quinoline derivatives have been reported to exhibit nonlinear oral pharmacokinetics . .

Result of Action

The result of the action of quinoline derivatives is often a therapeutic effect against a range of diseases, including bacterial infections, pain, ischemia, inflammation, and cancer . .

Action Environment

The action environment can significantly influence the efficacy and stability of quinoline derivatives. Factors such as pH, temperature, and the presence of other molecules can affect the activity of these compounds . .

properties

IUPAC Name

3-(4-fluorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPLMDNWKLPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline

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